molecular formula C3Cl2F6O B1294591 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane CAS No. 2356-53-8

1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Cat. No. B1294591
CAS RN: 2356-53-8
M. Wt: 236.92 g/mol
InChI Key: PIHHZNWHYDIJIP-UHFFFAOYSA-N
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Description

The compound of interest, 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, is a halogenated ethane derivative with multiple chlorine and fluorine atoms attached to its carbon backbone. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions on the ethane structure have been investigated, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of halogenated ethanes can be complex, involving multiple steps and reagents. For instance, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane involves the condensation of chloral and toluene, followed by conversion to the tetraacetate, and subsequent reactions to yield the desired dinitrile . Similarly, the synthesis of 5-(trifluoromethyl)dipyrromethanes from 1-bromo-1-chloro-2,2,2-trifluoro-ethane indicates the reactivity of such compounds with nucleophiles like pyrroles . These examples suggest that the synthesis of 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane would likely involve halogenated precursors and carefully controlled reaction conditions to ensure the correct placement of chlorine and fluorine atoms.

Molecular Structure Analysis

The molecular structure of halogenated ethanes is influenced by the electronegativity of the halogen atoms and the steric effects they impose. The study of 1,2-difluorotetrachloroethane revealed the existence of trans and gauche isomeric forms, with the trans form being more stable . This suggests that the molecular structure of 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane would also exhibit isomerism, with the potential for different conformers based on the arrangement of the halogen atoms.

Chemical Reactions Analysis

Halogenated ethanes participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the hydrodechlorination of 1,1,2-trichlorotrifluoroethane yields trifluoroethene, a key intermediate for a CFC replacement . The reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane to produce 1-chloro-2,2-difluoroethylene demonstrates the potential for halogen exchange reactions . These studies indicate that 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane could undergo similar reactions, potentially serving as a precursor for the synthesis of fluorinated polymers or other valuable fluorinated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated ethanes are largely determined by their molecular structure and the nature of the halogen atoms present. The electron diffraction method used to study 1,2-difluorotetrachloroethane provided detailed information on bond distances and angles, which are crucial for understanding the reactivity and physical properties of these molecules . The rotational isomerism of 1,2-di-haloethanes, as discussed in another study, also affects their physical properties, such as boiling points and solubility . These insights can be extrapolated to predict that 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane would have unique properties that could be fine-tuned for specific applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Conformational Analysis and Rotational Isomerism

Research in conformational equilibria and rates of conformational interconversion of halogenated ethanes, including 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, has been conducted using nuclear magnetic resonance spectroscopy. This work focuses on understanding the ground-state energies of rotational isomers and the barriers to their interconversion (Weigert, Winstead, Garrels, & Roberts, 1970). Additionally, theoretical evaluations using DFT calculations have been performed to understand the stereoelectronic effects governing the rotational isomerism of 1,2-di-haloethanes, providing insights into the prevalent conformations of these compounds (Souza, Freitas, & Rittner, 2008).

Physical Properties and Phase Behavior

Studies have also been conducted on the saturated liquid densities of halogenated ethanes, including 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. These studies provide valuable data on the physical properties and phase behavior of these compounds, which are crucial for various industrial applications (Yokoyama & Takahashi, 1991).

Chemical Reactivity and Applications

Research into the chemical reactivity of halogenated ethanes has led to new preparation methods for various compounds. For instance, a study explored the reactivity of perfluorohalogeno alcanes, including chlorotrifluoroethylen, derived from reactions of halogenated ethanes at room temperature (Blancou & Commeyras, 1977). Additionally, nucleophilic reactions of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes have been studied, leading to the production of various fluorinated compounds (Kawa, Hamouda, & Ishikawa, 1980).

Safety And Hazards

1,1-dichloro-1,2,2-trifluoro-ethane can react violently with strong reducing agents such as the very active metals and the active metals. They suffer oxidation with strong oxidizing agents and under extremes of temperature .

properties

IUPAC Name

1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F6O/c4-1(6,7)2(5,8)12-3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHHZNWHYDIJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(OC(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946331
Record name 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

CAS RN

2356-53-8
Record name 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2356-53-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
S Andreoli - 2017 - amsdottorato.unibo.it
This PhD project dealt with different topics mainly linked together by fluorinated compounds. The work started from the preparation and characterization of mesoporous materials as …
Number of citations: 2 amsdottorato.unibo.it

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